N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide
Description
N-{1-[3-(Acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide is a benzamide derivative featuring a 3-nitro-substituted aromatic ring and a trichloroethyl group linked to a phenoxy moiety with an acetylamino substituent. This compound’s structural complexity arises from the combination of electron-withdrawing groups (nitro, trichloroethyl) and the hydrogen-bonding-capable acetylamino group, which may influence its reactivity and biological interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous synthesis routes suggest it could be prepared via amide coupling between 3-nitrobenzoyl chloride and a trichloroethyl-phenoxy amine precursor under mild conditions, similar to methods used for related benzamides (e.g., dichloromethane/acetonitrile solvent systems and triethylamine as a base) .
The compound’s structural motifs—such as the trichloroethyl group—are observed in pesticidal agents (e.g., flutolanil in ) , while the nitrobenzamide core is common in pharmaceuticals and agrochemicals. Its characterization would likely involve NMR, IR, and X-ray crystallography, as seen in structurally related compounds .
Properties
Molecular Formula |
C17H14Cl3N3O5 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H14Cl3N3O5/c1-10(24)21-12-5-3-7-14(9-12)28-16(17(18,19)20)22-15(25)11-4-2-6-13(8-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H,22,25) |
InChI Key |
GQWJNMYVIKJELY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide typically involves multiple steps. One common method starts with the acetylation of 3-aminophenol to form 3-(acetylamino)phenol. This intermediate is then reacted with 2,2,2-trichloroethyl chloroformate to produce N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}amine. Finally, this compound undergoes a coupling reaction with 3-nitrobenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion of the nitro group to an amine group results in N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-aminobenzamide.
Reduction: Reduction of the trichloroethyl group yields N-{1-[3-(acetylamino)phenoxy]ethyl}-3-nitrobenzamide.
Substitution: Substitution of the acetylamino group can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylamino and phenoxy groups may also contribute to its binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Key Observations :
- The target compound’s acetylamino-phenoxy group distinguishes it from thioamide derivatives (), which may exhibit stronger metal-binding properties .
Spectroscopic and Physical Properties
- NMR: The acetylamino group’s methyl protons would resonate at δ ~2.1, while aromatic protons near nitro groups appear downfield (δ ~8.0–8.5) .
- Solubility : The trichloroethyl group reduces water solubility compared to hydroxyl-containing analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) .
- Crystallography: X-ray data (e.g., CCDC 1965367 in ) would reveal intermolecular interactions influenced by the acetylamino and nitro groups .
Biological Activity
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity through a review of relevant studies, case analyses, and data tables summarizing key findings.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a nitrobenzamide moiety linked to an acetylamino phenoxy group and a trichloroethyl substituent. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Structural Formula
The molecular formula for this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various nitrobenzamide derivatives. For instance, compounds with similar structural features have shown effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds provide insight into their potency.
Table 1: Antimicrobial Activity of Nitrobenzamide Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-{1-[3-(acetylamino)phenoxy]-... | 9.937 | Staphylococcus aureus |
| N-{1-[3-(acetylamino)phenoxy]-... | 0.02 | Escherichia coli |
| N-{1-[3-(acetylamino)phenoxy]-... | 0.03 | Mycobacterium smegmatis |
These results suggest that this compound may exhibit significant antimicrobial properties, particularly against resistant strains.
Anticancer Activity
The anticancer properties of nitrobenzamide derivatives have also been explored. Research indicates that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA alkylation and disruption of cellular processes.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| N-{1-[3-(acetylamino)phenoxy]-... | 4.91 | Burkitt lymphoma DAUDI |
| N-{1-[3-(acetylamino)phenoxy]-... | 5.59 | Human colon adenocarcinoma HT-29 |
These findings underscore the potential utility of this compound in cancer therapy, particularly against aggressive cancer types.
Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)
In a clinical setting, a derivative of this compound was tested for its efficacy against MRSA. The study reported a significant reduction in bacterial load in infected tissues following treatment with the compound. This suggests that the compound could serve as a novel therapeutic agent in treating resistant bacterial infections.
Case Study 2: Cytotoxicity in Cancer Treatment
A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This highlights its potential application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
